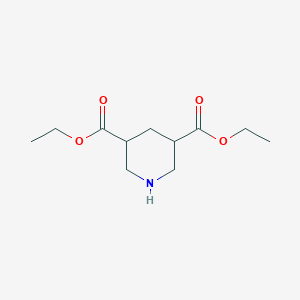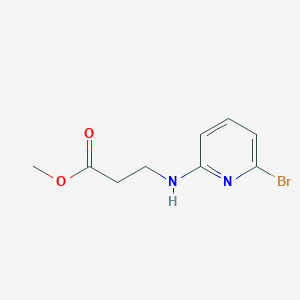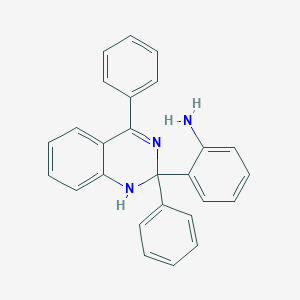![molecular formula C16H18N4O B12941314 3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide CAS No. 827318-40-1](/img/structure/B12941314.png)
3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole and indole rings, followed by coupling these rings with a butanamide moiety. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Shares the pyrazole moiety and exhibits similar catalytic properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Sulfur-containing pyrazoles: These compounds have additional sulfur atoms, which can alter their chemical and biological properties.
Uniqueness
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is unique due to its combined pyrazole and indole structures, which provide a distinct set of chemical and biological activities. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse therapeutic potentials compared to similar compounds.
Propriétés
Numéro CAS |
827318-40-1 |
|---|---|
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-methyl-N-(2-pyrazol-1-yl-1H-indol-4-yl)butanamide |
InChI |
InChI=1S/C16H18N4O/c1-11(2)9-16(21)19-14-6-3-5-13-12(14)10-15(18-13)20-8-4-7-17-20/h3-8,10-11,18H,9H2,1-2H3,(H,19,21) |
Clé InChI |
JFCBJKIZWMWIFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
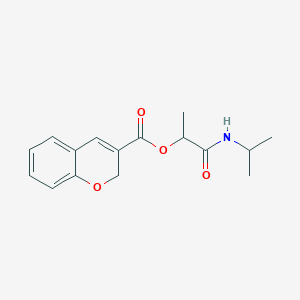

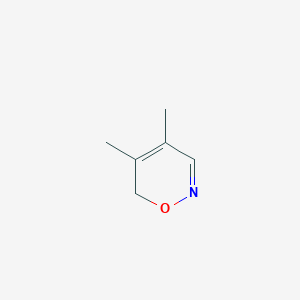
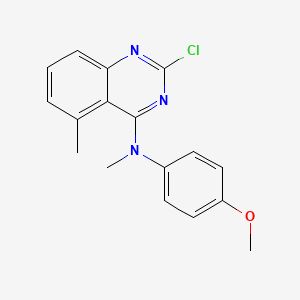

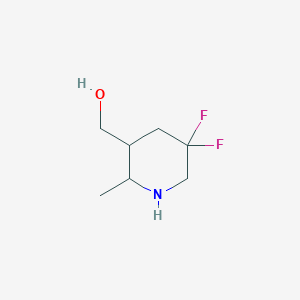
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)


